2-氨基-1,3-噻唑-4-羧酸乙酯氢溴酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

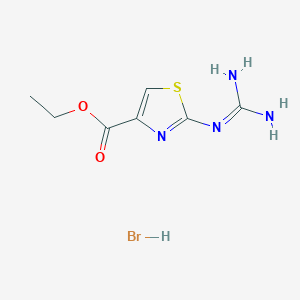

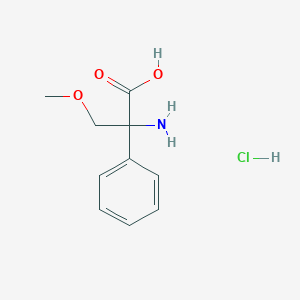

Ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate hydrobromide is a chemical compound with the molecular formula C7H11BrN4O2S . It is produced by MATRIX SCIENTIFIC .

Molecular Structure Analysis

The molecular structure of Ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate hydrobromide can be represented by the formula C7H11BrN4O2S . The compound has a mono-isotopic mass of 214.052444 Da .Physical and Chemical Properties Analysis

The melting point of Ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate hydrobromide is reported to be between 188 and 190°C .科学研究应用

小标题晶体结构和氢键

2-氨基-4-叔丁基-1,3-噻唑-5-羧酸乙酯的晶体结构展示了氢键相互作用,这对分子稳定性和潜在的药物设计应用至关重要。分子通过 N—H⋯N 相互作用缔合,形成氢键二聚体和四聚体,这对于理解分子堆积和相互作用至关重要 (Lynch & Mcclenaghan, 2004)。

化学合成技术

小标题新型合成方法

超声波和热介导的亲核取代等创新技术被用于合成新型 2-氨基-1,3-噻唑-5-羧酸盐,展示了化学合成中的先进方法和创造用于研究的新化合物的潜力 (Baker & Williams, 2003)。

计算化学和材料科学

小标题计算见解和材料应用

噻唑衍生物的合成及其通过光谱技术和 DFT 计算进行的综合分析提供了对其分子结构和在材料科学中的潜在应用的见解,尤其是在非线性光学 (NLO) 特性和光电应用方面 (Haroon 等,2020)。

缓蚀

小标题缓蚀中的工业应用

2-氨基-4-甲基-1,3-噻唑-5-羧酸乙酯展示了缓蚀效率,防止了 AA6061 合金在酸性介质中的腐蚀。其效率和在金属表面的化学吸附突出了其在保护材料免受腐蚀方面的潜在工业应用 (Raviprabha & Bhat, 2019)。

安全和危害

作用机制

Target of Action

The primary targets of Ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate hydrobromide are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets and their roles .

Biochemical Pathways

The biochemical pathways affected by Ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate hydrobromide As research progresses, it is expected that the compound’s effects on various biochemical pathways and their downstream effects will be better understood .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate hydrobromide are not yet fully characterized. These properties are crucial in determining the bioavailability of the compound. Future studies will likely focus on these aspects to better understand the pharmacokinetics of this compound .

Result of Action

The molecular and cellular effects of Ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate hydrobromide are currently under investigation. As more research is conducted, the specific effects of this compound at the molecular and cellular levels will become clearer .

生化分析

Biochemical Properties

Ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate hydrobromide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. For instance, it has been observed to interact with proteases, which are enzymes that break down proteins into smaller peptides or amino acids. The interaction between ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate hydrobromide and proteases involves the formation of a stable enzyme-inhibitor complex, leading to the inhibition of proteolytic activity .

Cellular Effects

Ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate hydrobromide exerts various effects on different types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. Additionally, ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate hydrobromide can alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism and energy production.

Molecular Mechanism

The molecular mechanism of action of ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate hydrobromide involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. By binding to the active sites of enzymes, ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate hydrobromide can inhibit or activate their catalytic activity. For instance, it can inhibit the activity of kinases by preventing the phosphorylation of target proteins, thereby modulating signal transduction pathways. Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate hydrobromide can change over time due to factors such as stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light, heat, or moisture. Long-term studies have shown that ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate hydrobromide can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These temporal effects are important considerations for researchers studying the biochemical and cellular effects of this compound .

Dosage Effects in Animal Models

The effects of ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate hydrobromide can vary with different dosages in animal models. At low doses, this compound may exhibit minimal or no adverse effects, while higher doses can lead to significant physiological changes and potential toxicity. Studies in animal models have shown that ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate hydrobromide can cause dose-dependent effects on various biological processes, including enzyme inhibition, gene expression, and cellular metabolism. High doses of this compound may result in toxic effects, such as liver and kidney damage, highlighting the importance of determining the appropriate dosage for therapeutic applications .

Metabolic Pathways

Ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate hydrobromide is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450s, which play a crucial role in the oxidative metabolism of xenobiotics. The metabolic pathways of ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate hydrobromide can lead to the formation of metabolites that may have different biological activities compared to the parent compound. Additionally, this compound can affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate hydrobromide within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, such as those involving ATP-binding cassette (ABC) transporters. Once inside the cells, ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate hydrobromide can bind to specific proteins, facilitating its distribution to different cellular compartments. The localization and accumulation of this compound within cells can influence its biological activity and effectiveness in biochemical studies.

Subcellular Localization

Ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate hydrobromide exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate hydrobromide may be directed to the mitochondria, affecting cellular metabolism and energy production. The subcellular localization of this compound is an important factor in determining its overall biological effects .

属性

IUPAC Name |

ethyl 2-(diaminomethylideneamino)-1,3-thiazole-4-carboxylate;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O2S.BrH/c1-2-13-5(12)4-3-14-7(10-4)11-6(8)9;/h3H,2H2,1H3,(H4,8,9,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIBLLNBLKAGOQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)N=C(N)N.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d]thiazol-2-yl)methanone](/img/structure/B2598463.png)

![5-((4-Ethoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2598465.png)

![Ethyl 2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate](/img/structure/B2598466.png)

![2-[Methyl(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol](/img/structure/B2598467.png)

![2-(5-bromofuran-2-carbonyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2598471.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2598478.png)